![molecular formula C14H12F3N5OS B5620166 5-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5620166.png)
5-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and pyrazolyl oxadiazolylthieno[2,3-b]pyridine derivatives involves the reaction of 6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine with various active methylene compounds. This process leads to the formation of pyridopyrazolopyrimidine derivatives. Additionally, reactions with halo compounds yield imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives. The compound can also undergo diazotization to form diazonium chloride, which is then coupled with active methylene compounds to produce triazine derivatives (Rateb, 2014).
Molecular Structure Analysis
The molecular structure of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines reveals that the reduced pyridine ring adopts a half-chair conformation, with various substituents influencing the overall molecular conformation. These molecules exhibit different types of hydrogen bonding, such as C-H...π(arene) hydrogen bonds, which contribute to their structural stability and potential interactions with biological targets (Sagar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5OS/c1-21-13-7(11(20-21)14(15,16)17)4-10(24-13)12(23)22-3-2-8-9(5-22)19-6-18-8/h4,6H,2-3,5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWUQUXATRXMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCC4=C(C3)NC=N4)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
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